
BMS-1166 盐酸盐
描述
BMS-1166 Hydrochloride is a potent small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This compound is primarily used in immunotherapy research due to its ability to block the PD-1/PD-L1 immune checkpoint, which plays a crucial role in the immune evasion of cancer cells .
科学研究应用
BMS-1166 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.
Biology: Employed in cellular assays to investigate the effects of PD-1/PD-L1 blockade on immune cell activation.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy due to its ability to enhance T cell activation and anti-tumor responses.
Industry: Utilized in the development of new immunotherapeutic drugs and in the screening of bioactive compounds .
作用机制
Target of Action
BMS-1166 Hydrochloride primarily targets the programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune checkpoint pathway, which regulates immune responses and prevents autoimmunity. By inhibiting the PD-1/PD-L1 interaction, BMS-1166 Hydrochloride aims to enhance the immune system’s ability to attack cancer cells .
Mode of Action
BMS-1166 Hydrochloride induces the dimerization of PD-L1 , effectively blocking its interaction with PD-1. This inhibition prevents PD-L1 from delivering inhibitory signals to T cells, thereby reversing the immune suppression typically exerted by tumors. As a result, T cells can remain active and continue to target and destroy cancer cells .
Biochemical Pathways
The inhibition of the PD-1/PD-L1 interaction by BMS-1166 Hydrochloride affects several downstream pathways:
- Tumor microenvironment modulation : The reactivation of T cells can alter the tumor microenvironment, making it less conducive for cancer cell survival .
Pharmacokinetics
The pharmacokinetics of BMS-1166 Hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy:
- Excretion : It is excreted through renal and hepatic pathways, ensuring that it does not accumulate to toxic levels .
Result of Action
The molecular and cellular effects of BMS-1166 Hydrochloride include:
- Improved patient outcomes : Clinical studies have shown that patients treated with PD-1/PD-L1 inhibitors, including BMS-1166 Hydrochloride, often experience better survival rates and reduced tumor burden .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BMS-1166 Hydrochloride:
生化分析
Biochemical Properties
BMS-1166 Hydrochloride functions as an effective PD-1/PD-L1 immune checkpoint inhibitor. It induces the dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 value of 1.4 nM . This inhibition antagonizes the suppressive effect of the PD-1/PD-L1 checkpoint on T cell activation, thereby enhancing T cell responses. The compound interacts with PD-L1, leading to its dimerization and subsequent blockade of PD-1 binding. This interaction is crucial for the compound’s ability to modulate immune responses and promote anti-tumor activity.
Cellular Effects
BMS-1166 Hydrochloride has profound effects on various types of cells and cellular processes. By inhibiting the PD-1/PD-L1 interaction, it enhances T cell activation and proliferation. This leads to increased cytokine production and a more robust immune response against tumor cells . Additionally, BMS-1166 Hydrochloride influences cell signaling pathways, gene expression, and cellular metabolism. It alleviates the inhibitory effect of PD-L1 on T cell receptor-mediated activation of T lymphocytes, thereby promoting an anti-tumor immune response .
Molecular Mechanism
The molecular mechanism of BMS-1166 Hydrochloride involves its binding to PD-L1, inducing its dimerization and blocking its interaction with PD-1 . This blockade prevents the inhibitory signaling mediated by the PD-1/PD-L1 interaction, thereby enhancing T cell activation. The compound’s binding interactions with PD-L1 are stabilized by non-polar interactions and water bridges, which contribute to its high potency and specificity . This mechanism of action is crucial for its ability to modulate immune responses and promote anti-tumor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-1166 Hydrochloride have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that BMS-1166 Hydrochloride maintains its inhibitory effects on the PD-1/PD-L1 interaction and T cell activation over extended periods, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of BMS-1166 Hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of the PD-1/PD-L1 interaction and enhancement of T cell activation . At higher doses, BMS-1166 Hydrochloride has been observed to induce more robust anti-tumor immune responses, while lower doses may result in partial inhibition of the PD-1/PD-L1 interaction . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for the compound .
Metabolic Pathways
BMS-1166 Hydrochloride is involved in various metabolic pathways, including its interaction with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may influence its efficacy and duration of action, as well as its potential interactions with other metabolic processes. Understanding these pathways is crucial for optimizing the therapeutic use of BMS-1166 Hydrochloride and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, BMS-1166 Hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic efficacy. The compound’s distribution within the body can affect its ability to reach target sites and exert its inhibitory effects on the PD-1/PD-L1 interaction .
Subcellular Localization
BMS-1166 Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modulate immune responses and promote anti-tumor activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-1166 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of BMS-1166 Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
BMS-1166 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Substitution: BMS-1166 Hydrochloride can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving BMS-1166 Hydrochloride include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are typically controlled to maintain the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions of BMS-1166 Hydrochloride depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
相似化合物的比较
BMS-1166 Hydrochloride is unique among PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody targeting PD-L1.
Compared to these monoclonal antibodies, BMS-1166 Hydrochloride offers the advantage of being a small molecule inhibitor, which can be more easily synthesized and modified for improved efficacy and reduced side effects .
属性
CAS 编号 |
2113650-05-6 |
|---|---|
分子式 |
C36H34Cl2N2O7 |
分子量 |
677.57 |
IUPAC 名称 |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
InChI 键 |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


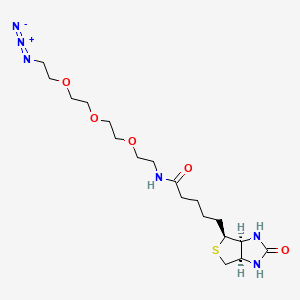
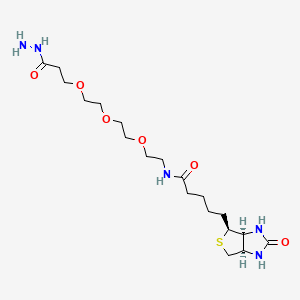
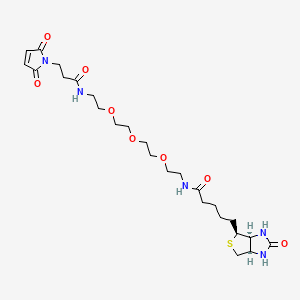
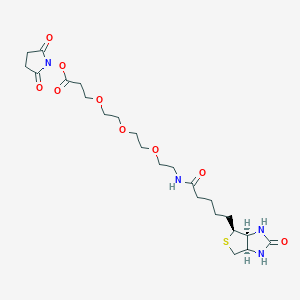

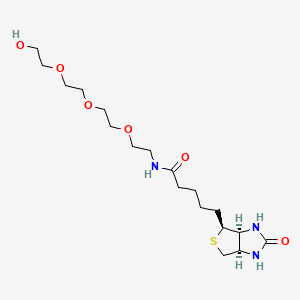
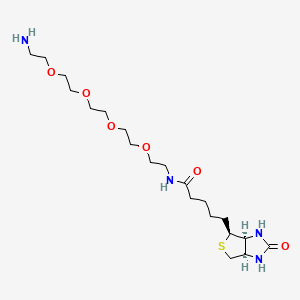
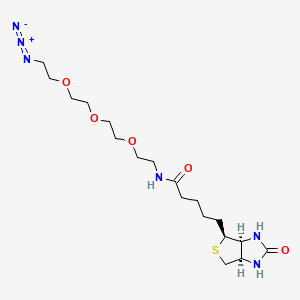

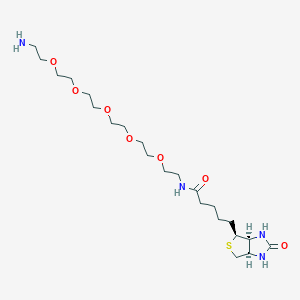
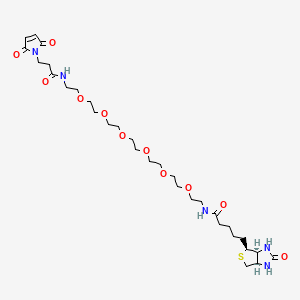
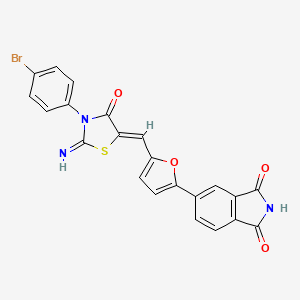
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)
